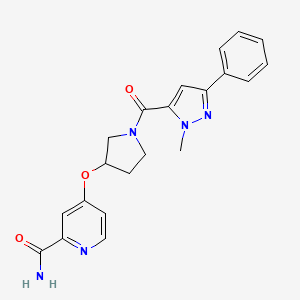![molecular formula C12H13N3O2S2 B2488931 N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 333459-61-3](/img/structure/B2488931.png)
N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiadiazole derivatives, including compounds structurally related to N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide, are of significant interest in medicinal chemistry due to their diverse biological activities. The interest in these compounds arises from their pharmacophore hybridization approach, which is widely utilized for designing drug-like small molecules with potential anticancer properties (Yushyn et al., 2022).
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves a stepwise process starting from specific reagents, such as 5-amino-1,3,4-thiadiazole-2-thiol, through alkylation and acylation steps to achieve the target compounds. This approach has been applied to synthesize various thiadiazole derivatives with high yields, demonstrating the versatility and efficiency of thiadiazole chemistry (Yushyn et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectroscopic techniques such as 1H, 13C, 2D NMR, and LC-MS spectra. These methods confirm the structural integrity and purity of synthesized compounds, providing detailed insights into their molecular frameworks (Yushyn et al., 2022).
Chemical Reactions and Properties
Thiadiazole compounds engage in various chemical reactions, contributing to their broad applicability in synthetic and medicinal chemistry. These reactions include cyclization, alkylation, acylation, and condensation, which are pivotal in modifying their chemical structure to achieve desired properties and biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure of thiadiazole derivatives are crucial for their application in drug design and development. These properties are often determined using X-ray crystallography, which provides detailed information on the compound's solid-state structure, facilitating the understanding of its stability and behavior in biological systems (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. These compounds exhibit a wide range of biological activities, such as anticancer, antimicrobial, and enzyme inhibition effects, attributed to their ability to interact with specific biological pathways and targets (Mohammadi-Farani et al., 2014).
科学的研究の応用
Synthesis and Molecular Applications
N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide and its derivatives are primarily researched for their synthesis methods and molecular applications. One notable study involves the synthesis of a related molecule with thiadiazole and dichloroacetic acid moieties, highlighting a cost-effective approach for synthesizing drug-like small molecules with potential anticancer properties (Yushyn, Holota, & Lesyk, 2022).
Anticancer and Therapeutic Potential
Compounds with 1,3,4-thiadiazole structures are being explored for their anticancer and therapeutic potential. For instance, a zinc phthalocyanine derivative with a 1,3,4-thiadiazole structure demonstrated promising properties as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological Evaluation
Another area of interest is the pharmacological evaluation of similar compounds. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a compound with a thiadiazole component, has been studied as a potent and selective inhibitor of kidney-type glutaminase, with potential applications in cancer treatment (Shukla et al., 2012).
Antimicrobial and Antiviral Activities
Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has shown promising antimicrobial and antiviral activities, suggesting potential for these compounds in developing new antibacterial and antiviral agents (Tang et al., 2019).
Enzyme Inhibition
Several studies have examined the enzyme inhibition properties of related compounds, indicating potential applications in treating diseases linked to specific enzymatic pathways. For example, derivatives have shown activity against enzymes like acetylcholinesterase and lipoxygenase (Rehman et al., 2013).
Tuberculosis Treatment
Research into 1,3,4-thiadiazole derivatives has also extended to the treatment of tuberculosis. Some compounds in this class have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, making them candidates for new antituberculosis agents (Karabanovich et al., 2016).
特性
IUPAC Name |
N-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8(16)13-11-14-15-12(19-11)18-7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPLZCONAQDVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)






![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)
![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)
![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)
![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)
![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)